molecular formula C15H9Cl3N2O B12004696 6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone CAS No. 618443-47-3

6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone

Cat. No.: B12004696
CAS No.: 618443-47-3
M. Wt: 339.6 g/mol
InChI Key: HPDXHEKBTFCZDO-UHFFFAOYSA-N
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Description

6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of chlorine atoms at specific positions on the benzyl and quinazolinone rings, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Benzylation: The 2,6-dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,6-dichlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The chlorine atoms on the benzyl and quinazolinone rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinone derivatives.

Scientific Research Applications

6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone can vary depending on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
  • 6-Chloro-3-(4-chlorobenzyl)-4(3H)-quinazolinone
  • 6-Chloro-3-(2,4-dichlorobenzyl)-4(3H)-quinazolinone

Uniqueness

6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure can result in distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

618443-47-3

Molecular Formula

C15H9Cl3N2O

Molecular Weight

339.6 g/mol

IUPAC Name

6-chloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H9Cl3N2O/c16-9-4-5-14-10(6-9)15(21)20(8-19-14)7-11-12(17)2-1-3-13(11)18/h1-6,8H,7H2

InChI Key

HPDXHEKBTFCZDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl

Origin of Product

United States

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